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Introduction
Colneleic acid, a divinyl ether fatty acid, is a specialized oxylipin produced in plants,

particularly in response to pathogen attack. Its biosynthesis from the essential fatty acid,

linoleic acid, is a key component of the plant's defense mechanism. This technical guide

provides an in-depth overview of the enzymatic formation of colneleic acid, detailing the core

biochemical pathway, kinetic parameters of the key enzyme, comprehensive experimental

protocols, and the signaling context of this important molecule.

The Core Pathway: From Linoleic Acid to a Defense
Compound
The formation of colneleic acid is a two-step enzymatic cascade initiated from linoleic acid, an

18-carbon polyunsaturated fatty acid. This pathway is a branch of the broader lipoxygenase

(LOX) pathway, which is central to the production of a variety of signaling and defense

molecules in plants.

Oxygenation by 9-Lipoxygenase (9-LOX): The first step involves the stereospecific

incorporation of molecular oxygen into linoleic acid at the C-9 position. This reaction is

catalyzed by 9-lipoxygenase (9-LOX), yielding (9S)-hydroperoxy-(10E,12Z)-octadecadienoic
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acid (9-HPOD). This hydroperoxide intermediate is a crucial branching point in the oxylipin

pathway.

Conversion by Divinyl Ether Synthase (DES): The second and final step is the conversion of

9-HPOD to colneleic acid. This reaction is catalyzed by a specific cytochrome P450

enzyme, 9-divinyl ether synthase (9-DES), which belongs to the CYP74D subfamily. The

enzyme facilitates an intramolecular rearrangement of the hydroperoxide, leading to the

formation of the characteristic divinyl ether structure of colneleic acid.[1][2]

Quantitative Data on Divinyl Ether Synthase
The efficiency and substrate specificity of divinyl ether synthase are critical for understanding

the production of colneleic acid. The following tables summarize the available quantitative

data for DES enzymes from various plant sources.

Enzyme
Source

Substrate
K_m_
(µM)

V_max_
(µmol/min
/mg)

k_cat_
(s⁻¹)

Optimal
pH

Referenc
e(s)

Solanum

lycopersicu

m (Tomato)

- CYP74D1

9-HPOD 67 - 890 - [3]

Solanum

tuberosum

(Potato) -

CYP74D2

9-HPOD 17.4 5.3 - 5.5 - 7.5 [4]

Solanum

tuberosum

(Potato) -

crude

extract

9-HPOD - - - ~9.0 [1]

Nicotiana

tabacum

(Tobacco) -

NtDES1

9-HPOD - - - - [5]
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Note: '-' indicates data not available in the cited sources.

Enzyme
Source

Specific
Activity

Substrate(s) Conditions Reference(s)

Nicotiana

tabacum

(Tobacco) -

NtDES1

~180 nmol s⁻¹

mg⁻¹
9-hydroperoxides pH 7.0 [5]

Solanum

tuberosum

(Potato) -

recombinant

Metabolizes 9-

HPOD

9-hydroperoxy

linoleic acid
pH 6.5 [2]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the

enzymatic formation of colneleic acid.

Recombinant Expression and Purification of 9-Divinyl
Ether Synthase (DES)
Objective: To produce and purify active recombinant 9-DES for in vitro assays. This protocol is

based on methods described for tobacco (NtDES1) and potato (StDES) DES expressed in E.

coli.[2][5]

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector with a purification tag (e.g., pGEX with GST-tag) containing the DES

cDNA

Luria-Bertani (LB) medium with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)
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Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme,

protease inhibitors)

Affinity chromatography resin (e.g., Glutathione Sepharose for GST-tagged proteins)

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione)

Size-Exclusion Chromatography (SEC) column and buffer (e.g., 50 mM sodium phosphate

pH 7.0, 150 mM NaCl)

Protocol:

Transformation and Expression: Transform the expression vector into competent E. coli cells.

Grow a starter culture overnight and then inoculate a larger volume of LB medium. Grow the

culture at 37°C to an OD_600_ of 0.6-0.8. Induce protein expression by adding IPTG (e.g.,

0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for

several hours or overnight.

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis

Buffer. Lyse the cells by sonication on ice.

Purification:

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

Affinity Chromatography: Apply the supernatant to a pre-equilibrated affinity

chromatography column. Wash the column extensively with Wash Buffer. Elute the tagged

protein with Elution Buffer.

Size-Exclusion Chromatography (Optional): For higher purity, concentrate the eluted

protein and apply it to an SEC column to separate the protein from aggregates and other

contaminants.

Protein Quantification and Storage: Determine the protein concentration using a standard

method (e.g., Bradford assay). Aliquot the purified enzyme and store it at -80°C.
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Divinyl Ether Synthase Activity Assay
Objective: To measure the enzymatic activity of purified DES by monitoring the consumption of

the substrate, 9-HPOD.[5]

Materials:

Purified 9-DES enzyme

(9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) substrate

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

UV-Vis spectrophotometer

Protocol:

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer.

Add a known concentration of 9-HPOD to the cuvette.

Initiate the reaction by adding a small amount of the purified DES enzyme.

Immediately monitor the decrease in absorbance at 234 nm, which corresponds to the

consumption of the conjugated diene system of 9-HPOD.

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Enzyme activity can be expressed in units such as nkatal/mg of protein.

In Vitro Synthesis and Extraction of Colneleic Acid
Objective: To produce colneleic acid in vitro and extract it for analysis.[5]

Materials:

Purified 9-DES enzyme or crude bacterial extract containing the enzyme

9-HPOD substrate
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Reaction Buffer (e.g., 100 mM borate buffer, pH 9.0)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Acidifying agent (e.g., 1 M citric acid)

Diazomethane or trimethylsilyldiazomethane for esterification (handle with extreme caution in

a fume hood)

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

Enzymatic Reaction: In a suitable reaction vessel, combine the DES enzyme preparation

with 9-HPOD in the Reaction Buffer. Incubate at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 30 minutes).[5]

Reaction Termination and Acidification: Stop the reaction by acidifying the mixture to a pH of

around 3-4 with an acid like citric acid.

Liquid-Liquid Extraction: Extract the reaction products with an organic solvent like diethyl

ether or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

Solid-Phase Extraction (SPE) for Purification:

Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

Loading: Load the acidified aqueous phase from the extraction onto the cartridge.

Washing: Wash the cartridge with water to remove polar impurities, followed by a non-

polar solvent like hexane to remove non-polar lipids.

Elution: Elute the colneleic acid with a solvent of intermediate polarity, such as ethyl

acetate.

Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry

(GC-MS), the carboxylic acid group of colneleic acid needs to be derivatized, typically to a
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methyl ester. This can be achieved by reacting the dried extract with diazomethane or

trimethylsilyldiazomethane.

Analysis of Colneleic Acid by HPLC and GC-MS
Objective: To identify and quantify the produced colneleic acid.

A. High-Performance Liquid Chromatography (HPLC)

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often

with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the analyte is in

its protonated form.

Detection: UV detection at a wavelength where the conjugated diene system of colneleic
acid absorbs (around 234 nm) or by mass spectrometry (LC-MS) for higher specificity and

sensitivity.[6]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization: As mentioned, derivatization to the methyl ester is necessary.

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

Injection: Splitless injection is often used for trace analysis.

Oven Temperature Program: A temperature gradient is used to separate the fatty acid methyl

esters. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a

higher temperature (e.g., 250°C), and then hold for a period.[7]

Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrum of

methyl colneleate will show a characteristic fragmentation pattern that can be used for

identification.[5]

Visualizations: Pathways and Workflows
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Signaling Pathway of Colneleic Acid Formation in Plant
Defense
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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